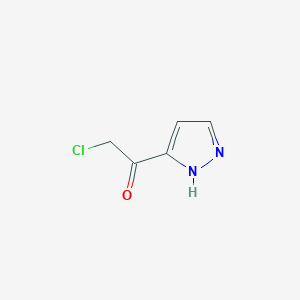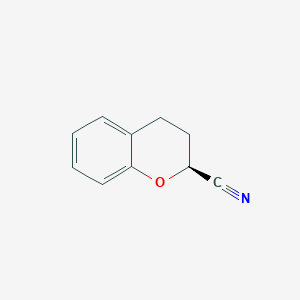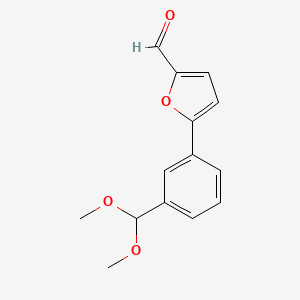![molecular formula C14H18N2O B11765015 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family. Its benzamide moiety further enhances its chemical properties, making it a versatile compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide typically involves the reaction of 3-quinuclidinol with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
化学反应分析
Types of Reactions
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
科学研究应用
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide involves its interaction with specific molecular targets. One of the primary targets is the alpha7 nicotinic acetylcholine receptor (alpha7 nAChR). The compound acts as an agonist, binding to the receptor and modulating its activity. This interaction leads to various downstream effects, including the modulation of neurotransmitter release and cognitive functions .
相似化合物的比较
Similar Compounds
N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide: This compound is also an agonist of the alpha7 nAChR and has similar applications in the treatment of cognitive deficits.
2-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure and are used in drug discovery and development.
Uniqueness
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide is unique due to its specific interaction with the alpha7 nAChR, which makes it a promising candidate for therapeutic applications. Its structural features also provide a versatile platform for further chemical modifications and the development of new derivatives with enhanced properties.
属性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC 名称 |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide |
InChI |
InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m0/s1 |
InChI 键 |
MVKDKUUCCOPJSG-ZDUSSCGKSA-N |
手性 SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)

![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)

![Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B11764947.png)






![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)

